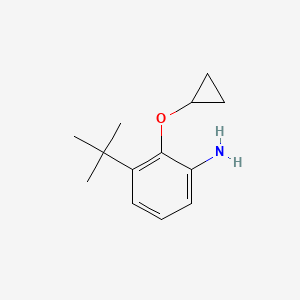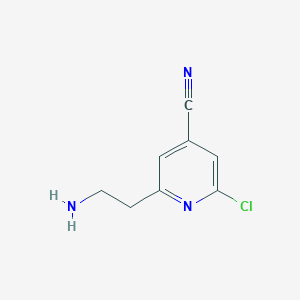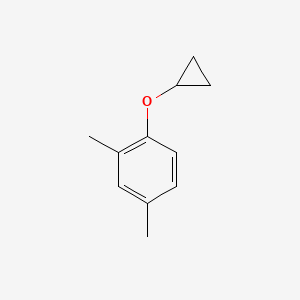
1-Cyclopropoxy-2,4-dimethylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopropoxy-2,4-dimethylbenzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a cyclopropoxy group and two methyl groups at the 2 and 4 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropoxy-2,4-dimethylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where a cyclopropyl group is introduced to the benzene ring. The reaction conditions often include the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the formation of the cyclopropyl cation, which then reacts with the benzene ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve multi-step synthesis processes. These processes can include the initial formation of an intermediate compound, followed by further reactions to introduce the cyclopropoxy group and the methyl groups. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1-Cyclopropoxy-2,4-dimethylbenzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives of this compound .
Wissenschaftliche Forschungsanwendungen
1-Cyclopropoxy-2,4-dimethylbenzene has several applications in scientific research, including:
Biology: The compound can be used in studies of enzyme-catalyzed reactions involving aromatic substrates.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs with specific aromatic functionalities.
Industry: It is used in the production of specialty chemicals and materials with specific aromatic properties.
Wirkmechanismus
The mechanism of action of 1-Cyclopropoxy-2,4-dimethylbenzene involves its interaction with molecular targets through its aromatic ring and substituents. The cyclopropoxy group can influence the electronic properties of the benzene ring, affecting its reactivity in various chemical reactions. The pathways involved in its mechanism of action include electrophilic aromatic substitution and other reactions typical of aromatic compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methoxy-2,4-dimethylbenzene: Similar structure with a methoxy group instead of a cyclopropoxy group.
1-Ethoxy-2,4-dimethylbenzene: Similar structure with an ethoxy group instead of a cyclopropoxy group.
1-Propoxy-2,4-dimethylbenzene: Similar structure with a propoxy group instead of a cyclopropoxy group.
Uniqueness
1-Cyclopropoxy-2,4-dimethylbenzene is unique due to the presence of the cyclopropoxy group, which imparts distinct electronic and steric properties compared to other alkoxy-substituted benzene derivatives.
Eigenschaften
Molekularformel |
C11H14O |
|---|---|
Molekulargewicht |
162.23 g/mol |
IUPAC-Name |
1-cyclopropyloxy-2,4-dimethylbenzene |
InChI |
InChI=1S/C11H14O/c1-8-3-6-11(9(2)7-8)12-10-4-5-10/h3,6-7,10H,4-5H2,1-2H3 |
InChI-Schlüssel |
AFIODTOAXSQRJW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)OC2CC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





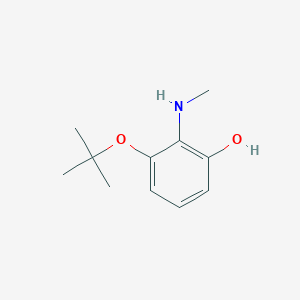
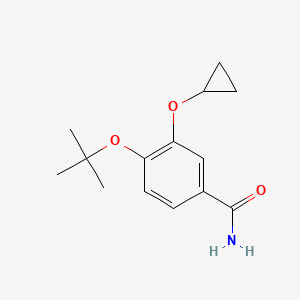
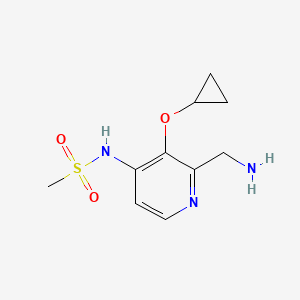


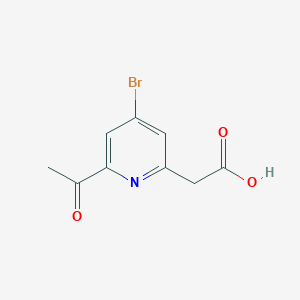

![[2,2-Difluoro-3-(hydroxymethyl)cyclopropyl]methanol](/img/structure/B14835360.png)
